molecular formula C19H21N3O3 B2472146 [(1-cyanocyclohexyl)carbamoyl]methyl 2-(1H-indol-3-yl)acetate CAS No. 1003199-86-7

[(1-cyanocyclohexyl)carbamoyl]methyl 2-(1H-indol-3-yl)acetate

Cat. No.: B2472146
CAS No.: 1003199-86-7
M. Wt: 339.395
InChI Key: XTOKVZWIFOUYOL-UHFFFAOYSA-N
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Description

[(1-cyanocyclohexyl)carbamoyl]methyl 2-(1H-indol-3-yl)acetate is a complex organic compound that features a cyanocyclohexyl group, a carbamoyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-cyanocyclohexyl)carbamoyl]methyl 2-(1H-indol-3-yl)acetate typically involves multiple steps:

    Formation of the Indole Acetate: The indole moiety is first functionalized to form 2-(1H-indol-3-yl)acetate. This can be achieved through esterification reactions involving indole-3-acetic acid and appropriate alcohols under acidic conditions.

    Introduction of the Cyanocyclohexyl Group: The cyanocyclohexyl group is introduced via a nucleophilic substitution reaction. Cyclohexylamine is reacted with cyanogen bromide to form 1-cyanocyclohexylamine.

    Coupling Reaction: The final step involves coupling the 1-cyanocyclohexylamine with the indole acetate derivative. This is typically done using carbodiimide coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(1-cyanocyclohexyl)carbamoyl]methyl 2-(1H-indol-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The cyanocyclohexyl group can be reduced to an amine using hydrogenation catalysts such as palladium on carbon.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives of the cyanocyclohexyl group.

    Substitution: Amide or ester derivatives depending on the nucleophile used.

Scientific Research Applications

[(1-cyanocyclohexyl)carbamoyl]methyl 2-(1H-indol-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of [(1-cyanocyclohexyl)carbamoyl]methyl 2-(1H-indol-3-yl)acetate involves its interaction with specific molecular targets. The indole moiety can interact with biological receptors, while the cyanocyclohexyl group can modulate the compound’s overall bioactivity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

[(1-cyanocyclohexyl)carbamoyl]methyl 2-(1H-indol-3-yl)acetate can be compared with other compounds that have similar structural features:

    This compound: vs. : The position of the indole substitution can significantly affect the compound’s reactivity and bioactivity.

    This compound: vs. : The indole moiety can be replaced with a pyrrole moiety, leading to different chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various fields Its unique structure allows it to undergo a variety of chemical reactions and be used in diverse scientific research applications

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(1H-indol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c20-13-19(8-4-1-5-9-19)22-17(23)12-25-18(24)10-14-11-21-16-7-3-2-6-15(14)16/h2-3,6-7,11,21H,1,4-5,8-10,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOKVZWIFOUYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)COC(=O)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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